2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid
Description
2,2'-((9H-Fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid is a symmetric compound featuring a 9H-fluorene core substituted with sulfonyl groups at the 2 and 7 positions. These sulfonyl groups are linked via bis(azanediyl) (NH) bridges to two propanoic acid termini. This structure is distinct from other fluorene derivatives due to its sulfonamide linkages and terminal carboxylic acids, which may enhance its utility in materials science or medicinal chemistry as a chelator or building block for supramolecular assemblies .
Properties
IUPAC Name |
2-[[7-(1-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S2/c1-10(18(22)23)20-30(26,27)14-3-5-16-12(8-14)7-13-9-15(4-6-17(13)16)31(28,29)21-11(2)19(24)25/h3-6,8-11,20-21H,7H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJQRYEBZAWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid typically involves multiple steps, starting with the preparation of 9H-fluorene-2,7-disulfonyl chloride. This intermediate is then reacted with propanoic acid derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted fluorene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism by which 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The disulfonyl groups and propanoic acid chains play a crucial role in binding to enzymes and receptors, modulating biological activities.
Comparison with Similar Compounds
Fluorene-Based Derivatives
Symmetric Fluorene-2,7-diamine Derivatives ():
- Example: N,N’-(9H-fluorene-2,7-diyl)bis(piperidine-3-carboxamide) (V)
- Core: Fluorene-2,7-diyl with piperidine carboxamide substituents.
- Key Differences: Replaces sulfonyl groups with carboxamides, resulting in reduced acidity and altered solubility (oil vs. crystalline solid for the target compound).
- Applications: Studied for antiviral activity against hepatitis, highlighting the role of substituents in bioactivity .
Triazinyl-Fluorene Derivatives (): Example: 2,2'-(((9-(tridecan-7-ylidene)-9H-fluorene-2,7-diyl)bis(benzo[c][1,2,5]thiadiazole))dimalononitrile)
Non-Fluorene Analogues
Terephthaloyl-Based Amino Acid Conjugates (): Example: 2,2'-(terephthaloylbis(azanediyl))dipropanoic acid (1)
- Core: Terephthaloyl (benzene-1,4-dicarboxamide) instead of fluorene.
- Key Differences: Lacks π-conjugation but exhibits strong hydrogen-bonding networks in crystal structures, leading to higher thermal stability .
Bis-Thiourea Isomers (): Example: 2,2′-[{(terephthaloylbis(azanediyl)bis(carbonothioyl))bis(azanediyl)}dipropanoic acid (1A)
- Core: Terephthaloyl with thiourea linkages.
- Key Differences: Thiourea groups enhance metal-binding capacity (e.g., for Cu²⁺ and Pb²⁺), whereas the target compound’s sulfonyl groups may favor softer Lewis acids .
Physicochemical Properties
| Property | Target Compound | Fluorene Carboxamides (V) | Terephthaloyl Derivative (1) | Bis-Thiourea (1A) |
|---|---|---|---|---|
| Solubility | High (due to –SO₂ and –COOH) | Low (oily, hydrophobic) | Moderate (crystalline) | Low (thiourea) |
| Thermal Stability | Likely high (rigid core) | Moderate | High (hydrogen-bonded) | Moderate |
| Metal Binding | Potential for –COOH chelation | Limited | –COOH and amide sites | Strong (thiourea) |
The target compound’s sulfonyl groups may enhance acidity (pKa ~1–2 for –SO₂NH– vs. ~4–5 for carboxylic acids), enabling pH-dependent solubility .
Biological Activity
2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid is a complex organic compound characterized by its unique structural features, including a fluorene backbone and sulfonyl groups. With the molecular formula and a molecular weight of 468.5 g/mol, this compound exhibits potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound features:
- Two carboxyl groups : Contributing to its acidic properties.
- Amine groups : Allowing for various interactions with biological targets.
- Sulfonamide groups : Enhancing its reactivity and interaction potential in biological systems.
Initial studies suggest that this compound may interact with specific cellular targets involved in signal transduction pathways related to cell growth and apoptosis. The presence of sulfonamide groups allows for electrophilic aromatic substitution reactions, while the carboxylic acid groups can engage in esterification or amidation reactions, crucial for modifying the compound's properties for specific applications.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that fluorenes can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to the disruption of DNA replication in cancer cells .
- Antimicrobial Properties : Compounds derived from fluorene structures have demonstrated promising antibacterial and antifungal activities .
Table 1: Comparison of Biological Activities
Case Studies
-
Antitumor Studies :
- A series of fluorenes were synthesized and evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results indicated significant cytotoxic activity compared to standard treatments like 5-fluorouracil .
- Molecular docking studies revealed binding interactions with DHFR, suggesting a mechanism for the observed antitumor effects .
- Antimicrobial Studies :
Q & A
Q. What are the standard synthetic routes for preparing 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxyl groups. For example, in analogous syntheses, coupling fluorene-derived sulfonyl chlorides with amino acids (e.g., glycine tert-butyl ester) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) achieves yields of 34–77% . Key factors include:
- Reagent stoichiometry : Excess HATU (1.2–2.2 eq) improves activation efficiency.
- Base selection : Triethylamine (TEA) or DIEA (N,N-diisopropylethylamine) neutralizes HCl byproducts.
- Purification : Column chromatography (e.g., 20% EtOAc/hexane) or recrystallization removes unreacted starting materials .
Table 1 : Example Reaction Conditions and Yields from Analogous Syntheses
| Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HATU, TEA, glycine tert-butyl ester | DCM | 34.8 | |
| HATU, DIEA, alanine methyl ester | DMF | 64–83 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm sulfonamide and propanoic acid proton environments. Key signals include:
- Sulfonamide NH: δ 8.71 ppm (d, J = 8 Hz) .
- Fluorene aromatic protons: δ 7.95 ppm (s) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves hydrogen-bonding networks. For related fluorene derivatives, SHELX programs refine structures using high-resolution data (e.g., SHELXL for small-molecule refinement) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] or [M−H] ions) .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility for biological assays without altering its core structure?
- Methodological Answer :
- Protecting group strategies : Introduce tert-butyl esters on propanoic acid moieties during synthesis (e.g., di-tert-butyl esters), which hydrolyze in vivo to the active form .
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH adjustment : Adjust to physiological pH (7.4) to deprotonate carboxylic acids, increasing hydrophilicity .
Q. What strategies resolve contradictions in hydrogen-bonding interpretations between X-ray crystallography and computational models?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O, N–H···O) using CrystalExplorer or similar software to validate crystallographic data .
- DFT (Density Functional Theory) : Compare optimized geometries (e.g., Gaussian 09) with experimental bond lengths/angles. Discrepancies >0.1 Å may indicate crystal packing effects .
- Complementary techniques : IR spectroscopy identifies unresolved hydrogen bonds (e.g., broad O–H stretches at 2500–3300 cm) .
Q. How can the compound’s sulfonamide groups be functionalized for targeted applications (e.g., environmental remediation or immunomodulation)?
- Methodological Answer :
- Metal coordination : Sulfonamide groups bind heavy metals (e.g., As(III)) via S–metal interactions. Immobilize on silica supports for water treatment applications .
- Bioconjugation : Attach PEG linkers or fluorescent tags (e.g., FITC) via NHS ester chemistry for drug delivery studies .
- Structure-activity relationship (SAR) : Modify substituents on the fluorene core to enhance T cell activation (e.g., phosphoantigen prodrugs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Purity validation : Use HPLC (≥95% purity, C18 column, 0.1% TFA in H2O/MeCN gradient) to rule out impurity effects .
- Assay standardization : Compare IC50 values under identical conditions (e.g., cell line, incubation time). For example, inconsistent anti-inflammatory activity may arise from varying LPS concentrations in macrophage models .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, accounting for outliers .
Experimental Design Considerations
Q. What are best practices for designing crystallization trials to obtain high-quality single crystals?
- Methodological Answer :
- Solvent screening : Test polar aprotic (DMF, DMSO) and protic (MeOH/H2O) mixtures. For related terephthalamides, slow evaporation from DMSO/EtOH (1:3) yields diffraction-quality crystals .
- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4–25°C).
- Additives : Introduce trace acetic acid to promote hydrogen-bonded 3D networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
